

An In-depth Technical Guide to the Crystal Structure Analysis of Lead Niobate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead niobate*

Cat. No.: *B088122*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **lead niobate** (PbNb_2O_6), a material of significant interest due to its ferroelectric and piezoelectric properties. This document details the crystallographic phases, experimental protocols for structural determination, and the relationship between its structure and functional properties.

Introduction to Lead Niobate Crystal Structures

Lead niobate primarily exists in two polymorphic forms: a metastable orthorhombic phase and a stable rhombohedral phase. The orthorhombic polymorph is particularly notable for its ferroelectric and piezoelectric characteristics, making it a candidate for various applications, including sensors and actuators. A thorough understanding of its crystal structure is paramount for optimizing its synthesis and tailoring its properties for specific technological uses.

Crystallographic Data of Lead Niobate Polymorphs

The crystal structures of the orthorhombic and rhombohedral phases of **lead niobate** have been determined through advanced diffraction techniques. The key crystallographic data are summarized in the tables below.

Table 1: Crystallographic Data for Orthorhombic Lead Niobate (PbNb_2O_6)

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pba2 (No. 32)
Lattice Parameters	$a = 17.65 \text{ \AA}$
	$b = 17.96 \text{ \AA}$
	$c = 7.77 \text{ \AA}$
Unit Cell Volume	2461.9 \AA^3
Formula Units (Z)	10
Curie Temperature	>570 °C[1]

Data sourced from Rietveld refinement of X-ray diffraction data.

Table 2: Atomic Coordinates for Orthorhombic Lead Niobate (PbNb₂O₆)

Atom	Wyckoff Position	x	y	z
Pb1	4c	0.088	0.175	0.250
Pb2	4c	0.339	0.000	0.250
Pb3	2a	0.000	0.000	0.250
Nb1	4c	0.209	0.086	0.000
Nb2	4c	0.000	0.000	0.000
Nb3	2b	0.500	0.000	0.000
O1	4c	0.125	0.125	0.000
O2	4c	0.250	0.000	0.000
O3	4c	0.000	0.250	0.000
O4	4c	0.375	0.125	0.250
O5	4c	0.125	0.375	0.250
O6	2a	0.000	0.000	0.500

Representative atomic coordinates for the complex orthorhombic structure.

Table 3: Crystallographic Data for Rhombohedral Lead Niobate (PbNb_2O_6)

Parameter	Value
Crystal System	Rhombohedral
Space Group	R3 (No. 146)[2][3][4]
Lattice Parameters (Hexagonal setting)	$a = 10.55 \text{ \AA}$
$c = 13.78 \text{ \AA}$	
Unit Cell Volume	1327.5 \AA^3
Formula Units (Z)	9

Data determined from powder X-ray and neutron diffraction data.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Synthesis of Lead Niobate Ceramics

The solid-state reaction method is a common technique for the synthesis of polycrystalline **lead niobate**.

Materials:

- Lead(II) oxide (PbO, 99.9%+ purity)
- Niobium(V) oxide (Nb₂O₅, 99.9%+ purity)

Procedure:

- Stoichiometric Mixing: Accurately weigh PbO and Nb₂O₅ powders in a 1:1 molar ratio.
- Milling: Wet mill the powders in ethanol using a planetary ball mill with zirconia grinding media for 24 hours to ensure homogeneous mixing.
- Drying: Dry the resulting slurry at 80°C for 12 hours to evaporate the ethanol.
- Calcination: Calcine the dried powder in an alumina crucible at 850°C for 4 hours in air to form the **lead niobate** precursor.
- Pelletizing: Grind the calcined powder and press it into pellets of desired dimensions using a hydraulic press at approximately 200 MPa.
- Sintering:
 - For Orthorhombic Phase: Sinter the pellets at 1250°C for 2 hours in a lead-rich atmosphere (using a sealed crucible with excess PbO powder) to minimize lead loss. Subsequently, quench the pellets to room temperature by rapid cooling in air.
 - For Rhombohedral Phase: Sinter the pellets at 1200°C for 4 hours followed by slow cooling to room temperature.

X-ray Diffraction (XRD) and Rietveld Refinement

XRD is the primary technique for phase identification and crystal structure determination of **lead niobate**.

Instrumentation and Parameters:

- Diffractometer: A high-resolution powder X-ray diffractometer.
- X-ray Source: Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).
- Operating Voltage and Current: 40 kV and 40 mA.
- Scan Type: Continuous scan.
- 2 θ Range: 10° to 90°.
- Step Size: 0.02°.
- Time per Step: 1 second.

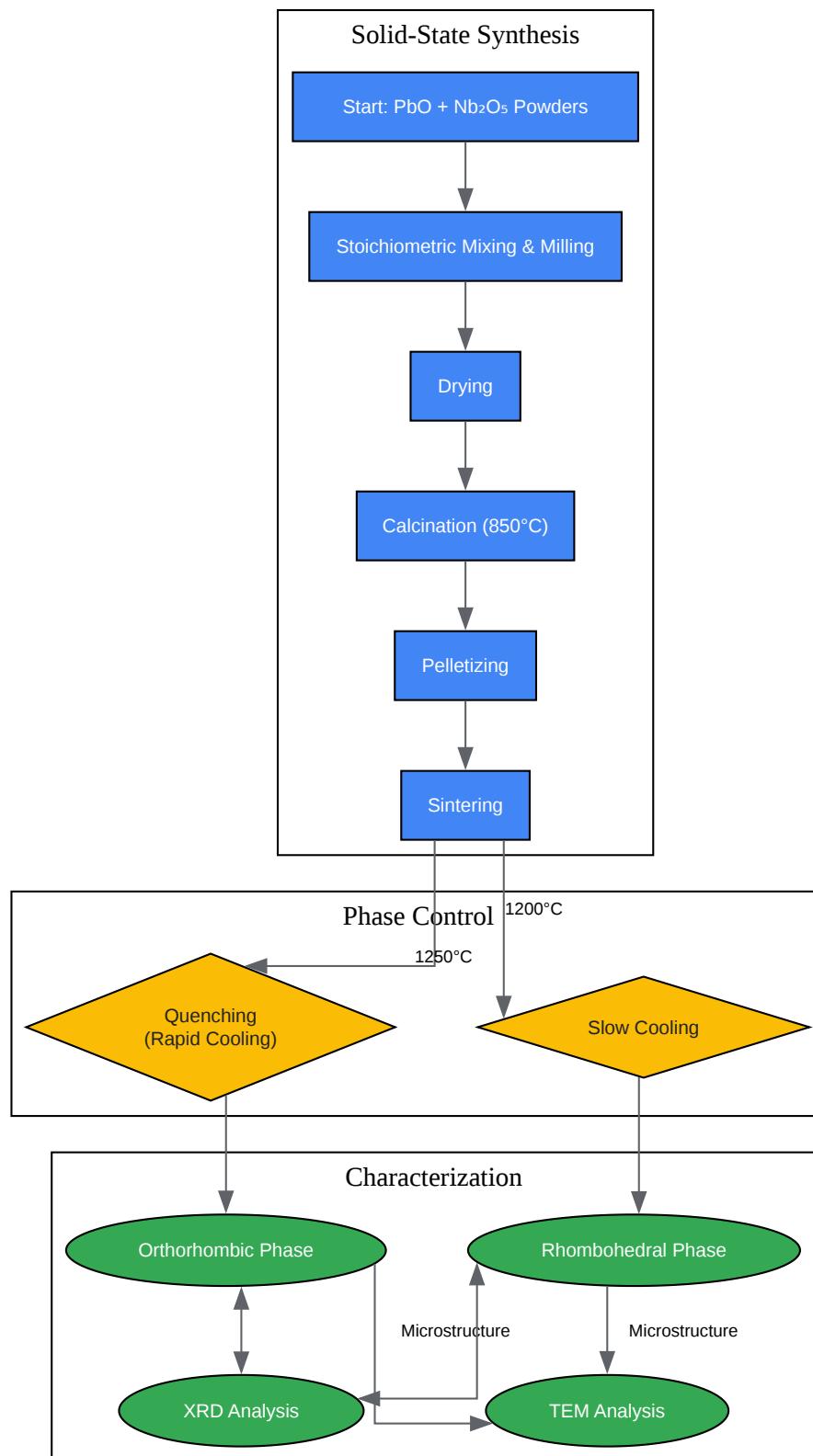
Rietveld Refinement Procedure:

- Data Import: Import the collected XRD data into a Rietveld refinement software (e.g., GSAS-II, FullProf).
- Phase Identification: Identify the crystalline phases present by comparing the experimental pattern with standard diffraction databases (e.g., ICDD PDF-4+).
- Initial Model: Input the initial structural model, including the space group and approximate lattice parameters for the identified **lead niobate** phase.
- Refinement Sequence:
 - Refine the scale factor and background parameters.
 - Refine the unit cell parameters.

- Refine the peak profile parameters (e.g., Caglioti parameters U, V, W) to model the peak shape.
- Refine the atomic coordinates and isotropic displacement parameters (Biso).
- Goodness-of-Fit: Monitor the goodness-of-fit (χ^2) and R-factors (Rwp, Rp) to assess the quality of the refinement. A good refinement is indicated by a low χ^2 value (typically < 2) and visually good agreement between the observed and calculated diffraction patterns.

Transmission Electron Microscopy (TEM) Sample Preparation

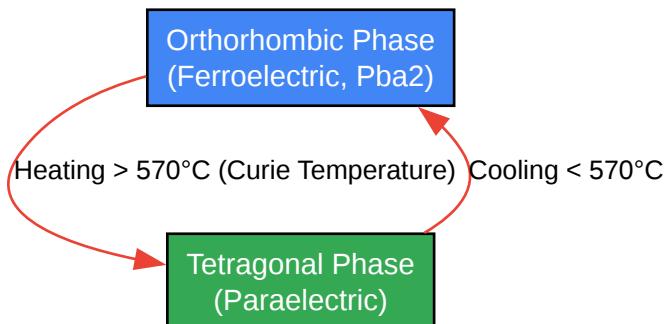
TEM is used to investigate the local crystal structure, defects, and domain morphology.


Procedure for Ceramic Pellets:

- Slicing and Grinding: Cut a thin slice (approximately 500 μm) from the sintered pellet using a diamond saw. Mechanically grind the slice to a thickness of about 100 μm using silicon carbide papers of decreasing grit size.
- Dimpling: Create a dimple in the center of the slice using a dimple grinder, reducing the central thickness to approximately 20 μm .
- Ion Milling:
 - Use a precision ion polishing system (PIPS) with Ar^+ ions.
 - Initial milling at a high angle (e.g., 10°) and high voltage (e.g., 5 keV) to create a perforation.
 - Final polishing at a low angle (e.g., 3-5°) and low voltage (e.g., 2-3 keV) to remove amorphous surface layers and achieve an electron-transparent area around the perforation.
- Carbon Coating: Apply a thin conductive carbon coat to the sample to prevent charging under the electron beam.

Visualizations of Processes and Relationships

Synthesis and Phase Determination Workflow


The following diagram illustrates the experimental workflow for the synthesis of **lead niobate** and the determination of its crystal phase.

[Click to download full resolution via product page](#)

Synthesis and characterization workflow for **lead niobate** polymorphs.

Temperature-Induced Phase Transition in Lead Niobate

Lead niobate undergoes a phase transition from the ferroelectric orthorhombic phase to a paraelectric tetragonal phase at its Curie temperature.

[Click to download full resolution via product page](#)

Phase transition diagram for orthorhombic **lead niobate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. pubs.aip.org [pubs.aip.org]
- 3. TEM sample preparation technique for ceramic materials [inis.iaea.org]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure Analysis of Lead Niobate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088122#lead-niobate-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com